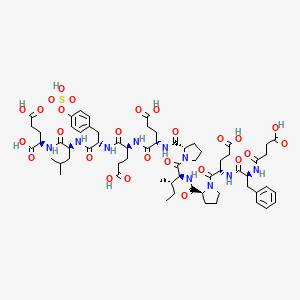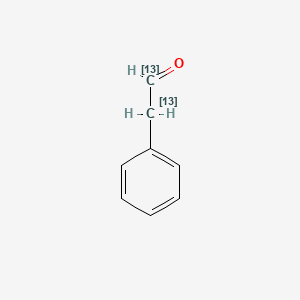
2-Phenoxy-1-phenylethanol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-phenylethanol-d2 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotope of 2-Phenoxy-1-phenylethanol and is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-phenylethanol-d2 typically involves a two-step process. The first step is the synthesis of the precursor, 2-Phenoxy-1-phenylethanone. This is achieved by reacting 2-bromoacetophenone with phenol in the presence of potassium carbonate (K2CO3) in acetone. The mixture is heated to reflux and stirred for 18 hours. The resultant product is then crystallized from cold ethanol .
In the second step, 2-Phenoxy-1-phenylethanone is reduced to 2-Phenoxy-1-phenylethanol using sodium borohydride (NaBH4) in methanol. The reaction mixture is stirred at room temperature for 2 hours, and the excess sodium borohydride is quenched with saturated aqueous ammonium chloride (NH4Cl) solution. The product is then extracted with diethyl ether and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of deuterium-labeled reagents is essential for the production of the deuterium-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-1-phenylethanol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenoxy-1-phenylethanone.
Reduction: It can be reduced to form 2-Phenoxy-1-phenylethanol.
Substitution: The phenyl and phenoxy groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: 2-Phenoxy-1-phenylethanone.
Reduction: 2-Phenoxy-1-phenylethanol.
Substitution: Substituted phenyl and phenoxy derivatives.
Applications De Recherche Scientifique
2-Phenoxy-1-phenylethanol-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium into drug molecules allows for precise tracking and quantification of the drug’s pharmacokinetics and metabolic profiles .
Mécanisme D'action
The mechanism of action of 2-Phenoxy-1-phenylethanol-d2 involves its use as a tracer in pharmacokinetic studies. The deuterium atoms in the compound allow for the tracking of the drug’s distribution, metabolism, and excretion in the body. This helps researchers understand the drug’s behavior and optimize its efficacy and safety .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenoxy-1-phenylethanol
- 2-Phenoxy-1-phenylethanone
- 2-Phenoxy-1-phenylethanol-d1
Uniqueness
2-Phenoxy-1-phenylethanol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and quantification, making it an invaluable tool in drug development and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2,2-dideuterio-2-phenoxy-1-phenylethanol |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i11D2 |
Clé InChI |
GSBICRJXEDSPTE-ZWGOZCLVSA-N |
SMILES isomérique |
[2H]C([2H])(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
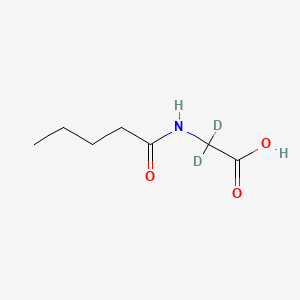

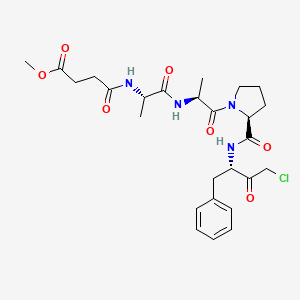
![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)
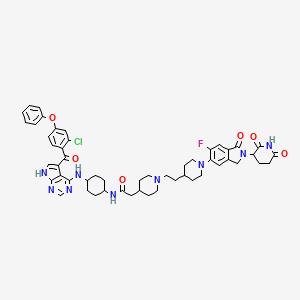
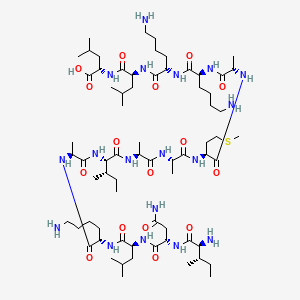

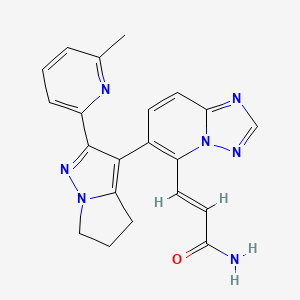

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
